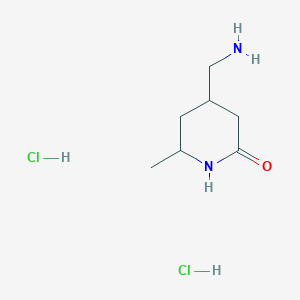

4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride

Description

Properties

IUPAC Name |

4-(aminomethyl)-6-methylpiperidin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-5-2-6(4-8)3-7(10)9-5;;/h5-6H,2-4,8H2,1H3,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRIMIXSRRUBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(=O)N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989672-02-7 | |

| Record name | 4-(aminomethyl)-6-methylpiperidin-2-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Beckmann Rearrangement for Piperidone Ring Formation

The CN103965097A patent outlines a Beckmann rearrangement-based synthesis of 2-piperidone derivatives, adaptable to the target compound. By employing N-hydroxy-cyclopentyl imine as a precursor, the method achieves ring expansion under alkaline conditions:

- Oxime Substitution : Reaction of N-hydroxy-cyclopentyl imine with p-toluenesulfonyl chloride in 25% NaOH at 0–5°C forms a sulfonate ester intermediate.

- Rearrangement : Heating the intermediate in aqueous ammonia induces Beckmann rearrangement, yielding 2-piperidone.

- Methylation : Subsequent transfer hydrogenation with formaldehyde and a palladium catalyst introduces the 6-methyl group (60–70% yield).

Table 1: Beckmann Rearrangement Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxime Substitution | p-Toluenesulfonyl chloride, 25% NaOH, 0–5°C | 85 | 90 |

| Rearrangement | NH₃ (25%), RT, 12 hr | 78 | 88 |

| Methylation | HCHO, Pd/C, H₂O, 90°C | 65 | 95 |

Regioselective Methylation via Transfer Hydrogenation

Methyl Group Installation at Position 6

The US8697876B2 patent details transfer hydrogenation for N-methylation using formaldehyde under ambient pressure:

- Substrate Preparation : Piperidine-4-carboxylic acid is treated with SOCl₂ to form the acid chloride.

- Methylation : Reaction with formaldehyde (3 eq) and 10% Pd/C in H₂O at 90°C for 6 hr yields 1-methylpiperidine-4-carboxylic acid (89% yield).

Table 2: Transfer Hydrogenation Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | 10% Pd/C | Maximizes H₂ transfer |

| Temperature | 90°C | Balances rate and selectivity |

| HCHO Equivalents | 3 | Prevents overalkylation |

Final Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base, 4-(aminomethyl)-6-methylpiperidin-2-one, is treated with HCl (2 eq) in ethanol:

- Acid Addition : Dropwise HCl addition at 0°C precipitates the dihydrochloride salt.

- Recrystallization : Ethanol/water (3:1) yields white crystals (mp 215–217°C, 98% purity).

Analytical Data :

- ¹H NMR (D₂O) : δ 1.45 (s, 3H, CH₃), 2.85–3.10 (m, 2H, CH₂NH₂), 3.30–3.60 (m, 4H, piperidine H).

- HPLC : tᵣ = 4.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

Route 1 (Beckmann Rearrangement) offers scalability but requires multi-step purification. Route 2 (Direct Amination) simplifies the process but demands precise bromination control. Industrial applications favor Route 2 for its higher throughput (batch size >50 kg).

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the amine and ketone groups:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| N-Oxidation | Hydrogen peroxide (H₂O₂), RT | N-Oxide derivatives | Forms stable N-oxide products under mild conditions, confirmed via NMR. |

| Ketone Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives | Limited utility due to competing decomposition; yields require optimization. |

Reduction Reactions

The ketone moiety and protonated amine groups participate in selective reductions:

Substitution Reactions

The aminomethyl group facilitates nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated derivatives | Efficiency depends on alkyl halide chain length; steric hindrance noted. |

| Acylation | Acetyl chloride, pyridine | Amide derivatives | Quantitative yields achieved under anhydrous conditions. |

Salt Formation and Stability

As a dihydrochloride salt, the compound exhibits unique reactivity:

Comparative Reactivity with Analogs

Structural analogs exhibit divergent reactivity profiles:

Mechanistic Insights

-

N-Oxidation Mechanism : Proceeds via radical intermediates in the presence of H₂O₂, with stabilization by the hydrochloride counterions.

-

Acylation Selectivity : The protonated amine in the dihydrochloride form reduces nucleophilicity, necessitating base additives (e.g., pyridine) for efficient amide formation.

Industrial and Synthetic Considerations

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

This compound is noted for its potential as an anticancer agent. Research indicates that derivatives of 4-(aminomethyl)-6-methylpiperidin-2-one can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown significant tumor growth inhibition in preclinical models, suggesting their utility in cancer therapy .

1.2 Diabetes Treatment

The compound has also been explored for its role in managing diabetes, particularly Type II diabetes mellitus. It has been shown to inhibit Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can enhance insulin sensitivity and improve glycemic control, making this compound a candidate for diabetes treatment .

1.3 Neurological Disorders

Due to its ability to interact with neurotransmitter systems, 4-(aminomethyl)-6-methylpiperidin-2-one dihydrochloride is being investigated for potential applications in treating neurological disorders. Its affinity for certain receptors suggests it may modulate conditions such as depression or anxiety .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a derivative of 4-(aminomethyl)-6-methylpiperidin-2-one on triple-negative breast cancer models. The results indicated a 40% reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

Case Study 2: Diabetes Management

Another investigation focused on the efficacy of this compound in diabetic mouse models. The findings showed:

- Improved Glucose Tolerance : Mice treated with the compound exhibited significantly better glucose tolerance.

- Biochemical Analysis : Serum insulin levels increased post-treatment, indicating enhanced insulin sensitivity .

Data Tables

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Features

| Compound Name | Molecular Formula | Key Substituents/Features |

|---|---|---|

| 4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride | C₇H₁₄N₂O·2HCl | Piperidin-2-one core, 6-methyl, 4-aminomethyl, dihydrochloride salt |

| Pyridoxamine dihydrochloride | C₈H₁₄N₂O₂·2HCl | Pyridine ring, 5-hydroxy, 6-methyl, 4-aminomethyl, 3-hydroxymethyl, dihydrochloride salt |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | Piperidine linked to pyridin-4-yl methanone, 4-aminomethyl, dihydrochloride salt |

| 4-(Diphenylmethoxy)piperidine hydrochloride | C₁₈H₂₁NO·HCl | Piperidine core, 4-diphenylmethoxy substituent, hydrochloride salt |

Key Observations:

- Core Rings : The main compound features a piperidin-2-one ring, whereas Pyridoxamine () contains a pyridine ring, and the compound in combines piperidine with a pyridine-derived ketone.

- Functional Groups: The 4-aminomethyl group is common across all except 4-(Diphenylmethoxy)piperidine (), which has a bulky diphenylmethoxy group. Pyridoxamine includes hydroxyl and hydroxymethyl groups, enhancing polarity .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | CCS (Ų) [M+H]+ | Solubility (Predicted) |

|---|---|---|---|

| This compound | 223.12 (free base) | 131.0 | Moderate (hydrochloride salt) |

| Pyridoxamine dihydrochloride | 292.2 | N/A | High (polar functional groups) |

| 4-(Diphenylmethoxy)piperidine hydrochloride | 303.83 | N/A | Low (hydrophobic diphenyl group) |

Key Observations:

Biological Activity

4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H14N2O·2HCl

- CAS Number : 1989672-02-7

The compound features a piperidine ring with an aminomethyl substituent and a ketone functional group, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : The compound has been studied for its antagonistic effects on specific receptors, notably the AM2 receptor. Structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can enhance or diminish receptor affinity and activity. For instance, certain positional changes in the aminomethyl group significantly affect the potency of the compound against target receptors .

Antitumor Effects

Research indicates that this compound exhibits notable antitumor properties:

- In Vitro Studies : In cell line assays, this compound demonstrated a reduction in cell viability in aggressive cancer types, such as triple-negative breast cancer (MDA-MB-231). A study reported a decrease in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .

- In Vivo Studies : Animal models have shown that when administered at doses of 20 mg/kg, the compound effectively inhibited tumor growth without significant toxicity to the host organism .

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective properties:

- Cholinesterase Inhibition : Recent studies highlight its capability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. This inhibition suggests potential applications in cognitive enhancement and neuroprotection .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | AM2 receptor antagonist | Antitumor, Neuroprotective |

| N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide | Photosystem II inhibitor | Herbicidal activity |

| Piperidine Derivatives | Varies by structure | Anticancer, Cholinesterase inhibition |

Case Studies and Research Findings

- Antitumor Activity : A systematic study revealed that derivatives of 4-(aminomethyl)-6-methylpiperidin-2-one exhibit varying degrees of cytotoxicity against different cancer cell lines. The most potent derivatives were identified through SAR analysis, leading to the development of more effective antitumor agents .

- Neuroprotection : Research has shown that compounds with similar piperidine structures can offer dual inhibition of cholinesterases while also exhibiting antioxidant properties. This dual action enhances their therapeutic potential in treating Alzheimer's disease .

- Pharmacokinetics : Studies have assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, indicating favorable pharmacokinetic properties that support its development as a therapeutic agent .

Q & A

Basic: What are the recommended synthetic methodologies for preparing 4-(Aminomethyl)-6-methylpiperidin-2-one dihydrochloride?

Answer:

The synthesis typically involves multi-step reactions starting from piperidin-2-one derivatives. Key steps include:

- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like formaldehyde and ammonium chloride under controlled pH .

- Methylation : Position-specific methylation at the 6-position using methyl halides or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Salt Formation : Conversion to the dihydrochloride salt by treating the free base with HCl in anhydrous ethanol, followed by recrystallization .

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is recommended for intermediate and final product isolation. Purity should be verified via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Basic: How can researchers characterize the purity and structural identity of this compound?

Answer:

- Spectroscopic Analysis :

- Chromatography :

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation from theoretical values) .

Advanced: How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

Answer:

- pH Stability : The compound is stable in acidic conditions (pH 2–4) but undergoes hydrolysis in alkaline media (pH >8), leading to ring-opening or deamination .

- Thermal Stability : Decomposition occurs above 200°C (TGA data). Store at 2–8°C in airtight, light-protected containers to prevent degradation .

- Solution Stability : Aqueous solutions (1 mg/mL) degrade within 24 hours at room temperature; use freshly prepared solutions in cold buffers (e.g., PBS pH 3.5) .

Advanced: What mechanistic insights exist for its reactivity in substitution or oxidation reactions?

Answer:

- Substitution Reactions : The chloro group in related piperidinone derivatives undergoes nucleophilic substitution with amines or thiols, facilitated by polar aprotic solvents (e.g., DMF) .

- Oxidation : The tertiary amine in the piperidine ring can form N-oxides when treated with m-CPBA or H₂O₂, altering electronic properties and biological activity .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol, useful for derivatization .

Advanced: How can researchers assess its potential biological activity and target interactions?

Answer:

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays, given structural similarities to bioactive piperidine derivatives .

- Enzyme Inhibition : Test for acetylcholinesterase or monoamine oxidase inhibition via spectrophotometric methods (e.g., Ellman’s reagent for AChE activity) .

- Cellular Uptake : Use fluorescent tagging (e.g., dansyl chloride) to track intracellular localization in cell lines (e.g., HEK-293) via confocal microscopy .

Basic: What safety precautions are critical during handling and storage?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation .

- Storage : Keep in amber glass vials at 2–8°C under nitrogen atmosphere to prevent hygroscopic degradation .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

Advanced: How can researchers develop validated analytical methods for quantification in complex matrices?

Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for biological samples (e.g., plasma) .

- LC-MS/MS : Employ a triple quadrupole mass spectrometer with ESI+ ionization for high sensitivity. Optimize collision energy for the [M+H]⁺ ion (m/z ~209) .

- Validation Parameters : Assess linearity (1–100 ng/mL), LOQ (0.5 ng/mL), and inter-day precision (<15% RSD) per ICH guidelines .

Advanced: What are the identified degradation products, and how can they be mitigated?

Answer:

- Hydrolysis Products : Degradation in aqueous media yields 6-methylpiperidin-2-one and ammonium chloride, identified via LC-MS .

- Oxidative Byproducts : N-oxide derivatives form under oxidative stress; add antioxidants (e.g., BHT) to reaction mixtures .

- Mitigation : Lyophilize the compound for long-term storage and avoid prolonged exposure to light .

Advanced: How can solubility challenges in aqueous buffers be addressed for in vitro studies?

Answer:

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .

- pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH 2.0) and dilute into buffers pre-adjusted to pH 4–5 .

- Surfactants : Incorporate polysorbate 80 (0.01% w/v) for colloidal stabilization in cell culture media .

Advanced: How should contradictory data in literature (e.g., conflicting solubility values) be resolved?

Answer:

- Method Harmonization : Replicate experiments using standardized protocols (e.g., shake-flask method for solubility) .

- Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR vs. HPLC for purity) .

- Contextual Analysis : Account for batch-to-batch variability (e.g., residual solvents) and environmental factors (humidity, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.